4-Bromo-3-fluorophenyl isothiocyanate
Overview
Description
4-Bromo-3-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrFNS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-fluorophenyl isothiocyanate can be synthesized through the reaction of 4-bromo-3-fluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:
4-Bromo-3-fluoroaniline+Thiophosgene→4-Bromo-3-fluorophenyl isothiocyanate+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Electrophilic addition: The compound can participate in reactions where the isothiocyanate group acts as an electrophile.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are typically used.
Major Products
Thiourea derivatives: Formed from the reaction with amines.
Isocyanate derivatives: Formed from the reaction with alcohols and thiols.
Scientific Research Applications
4-Bromo-3-fluorophenyl isothiocyanate is used in various scientific research applications, including:
Proteomics: It is used as a reagent for labeling proteins and peptides, aiding in the study of protein structure and function.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This covalent modification can alter the function of the target biomolecule, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl isothiocyanate
- 3-Fluorophenyl isothiocyanate
- 2-Bromo-4-fluorophenyl isothiocyanate
Uniqueness
4-Bromo-3-fluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other phenyl isothiocyanate derivatives .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIPLYFZXZBXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373687 | |
Record name | 4-bromo-3-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-56-0 | |
Record name | 4-bromo-3-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 362690-56-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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